Mepivacaine Hydrochloride

Description

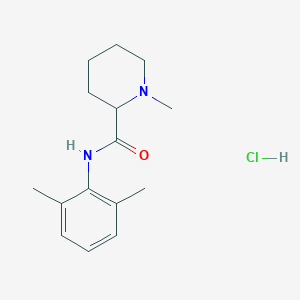

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIMRUQNCDCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96-88-8 (Parent) | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4031566 | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1722-62-9 | |

| Record name | Mepivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIVACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VFX2L7EM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepivacaine Hydrochloride's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of mepivacaine hydrochloride, an amide-type local anesthetic, focusing on its interaction with voltage-gated sodium channels (VGSCs). Mepivacaine effectively blocks nerve impulse conduction by targeting these critical ion channels, a process governed by the channel's conformational state and the drug's physicochemical properties.

Core Mechanism of Action: Intracellular Pore Blockade

Mepivacaine's primary action is the blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][2] This action prevents the rapid influx of sodium ions that is essential for the depolarization phase of an action potential.[3][4] By inhibiting the generation and propagation of these electrical signals, mepivacaine produces a transient and reversible loss of sensation.[1][5]

The mechanism involves several key steps:

-

Membrane Permeation: As a weak base, mepivacaine exists in equilibrium between a lipid-soluble (lipophilic) uncharged form and a water-soluble (hydrophilic) charged, protonated form. The uncharged base is crucial for diffusing across the lipid-rich neuronal membrane to reach the intracellular environment (axoplasm).[6]

-

Intracellular Re-equilibration: Once inside the slightly more acidic axoplasm, the equilibrium shifts, and a significant portion of the mepivacaine molecules become protonated (ionized).[6]

-

Channel Binding: The positively charged, ionized form of mepivacaine then gains access to its binding site from the intracellular side of the sodium channel.[3][4][6] It binds to a specific receptor located within the channel's inner pore, physically and electrostatically occluding the pathway for sodium ions.[6]

This blockade increases the threshold for electrical excitation, slows the rate of rise of the action potential, and ultimately halts the propagation of the nerve impulse.[5]

Caption: Mepivacaine's pathway to sodium channel blockade.

State-Dependent Blockade and the Modulated Receptor Hypothesis

The interaction between mepivacaine and VGSCs is not static; it is highly dependent on the conformational state of the channel. This phenomenon is best described by the Modulated Receptor Hypothesis , which posits that the affinity of the sodium channel's binding site for local anesthetics changes with the channel's state (resting, open, or inactivated).[2][7]

-

Resting State: In its resting (closed) state, the channel has a relatively low affinity for mepivacaine. Blockade of resting channels is referred to as tonic block and requires higher concentrations of the drug.[3][7][8]

-

Open and Inactivated States: The channel's affinity for mepivacaine increases significantly when it is in the open or inactivated state.[2][3] This leads to a more potent blockade.

This state-dependent affinity results in use-dependent or phasic block .[9] Nerves that are firing at a high frequency, such as those transmitting nociceptive (pain) signals, spend more time in the open and inactivated states. This makes them preferentially targeted and blocked by mepivacaine, enhancing the anesthetic's efficacy where it is most needed. Mepivacaine has been shown to exhibit a preferential use-dependent block of Na(v)1.8 channels, a subtype predominantly expressed in the peripheral nociceptive system.[1][9]

Caption: Relationship between channel state and mepivacaine affinity.

Quantitative Data on Mepivacaine's Interaction with Ion Channels

The potency of mepivacaine can be quantified by its half-maximal inhibitory concentration (IC50). This value varies depending on the type of ion channel and the state being targeted (tonic vs. phasic block).

| Parameter | Drug | Channel Type | Preparation | Value | Reference(s) |

| Tonic Block (IC50) | Mepivacaine | Voltage-Gated Na+ | Xenopus laevis sciatic nerve fibers | 149 µM | [4] |

| Lidocaine | Voltage-Gated Na+ | Xenopus laevis sciatic nerve fibers | 204 µM | [4] | |

| Bupivacaine | Voltage-Gated Na+ | Xenopus laevis sciatic nerve fibers | 27 µM | [4] | |

| K+ Channel Block (IC50) | Mepivacaine | Voltage-Gated K+ | Xenopus laevis sciatic nerve fibers | 2305 µM | [4] |

| Lidocaine | Voltage-Gated K+ | Xenopus laevis sciatic nerve fibers | 1118 µM | [4] | |

| Bupivacaine | Voltage-Gated K+ | Xenopus laevis sciatic nerve fibers | 92 µM | [4] | |

| Phasic (Use-Dependent) Block | Mepivacaine | Na(v)1.8 | Rat dorsal root ganglion neurons | Preferential Block | [1][9] |

Note: A lower IC50 value indicates higher potency. Data for lidocaine and bupivacaine are provided for comparison. The preferential block of Na(v)1.8 suggests a significantly lower IC50 for use-dependent block compared to tonic block, though a specific value is not cited in the provided results.

Experimental Protocols

The characterization of mepivacaine's effects on sodium channels relies on sophisticated biophysical and molecular biology techniques.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel currents. The whole-cell voltage-clamp configuration is most commonly used to assess the impact of local anesthetics.

Objective: To measure the tonic and use-dependent block of voltage-gated sodium currents (INa) by mepivacaine.

Methodology:

-

Cell Preparation: A cell line expressing the desired sodium channel isoform (e.g., HEK-293 cells transfected with SCN5A for Nav1.5) or dissociated primary neurons (e.g., dorsal root ganglion neurons) are cultured on coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4).

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution (e.g., containing in mM: 130 KCl, 10 HEPES, 11 EGTA, 5 NaCl, 1 MgCl2, 0.4 CaCl2; pH 7.3) and mounted on a micromanipulator.

-

Gigaohm Seal Formation: The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol:

-

The membrane potential is "clamped" at a holding potential where most Na+ channels are in the resting state (e.g., -100 mV).

-

For Tonic Block: A single depolarizing voltage step (e.g., to -10 mV for 20 ms) is applied to elicit INa. This is repeated after perfusing the bath with various concentrations of mepivacaine. The reduction in peak current amplitude is measured to calculate the IC50 for tonic block.

-

For Use-Dependent Block: A train of depolarizing pulses (e.g., 20 ms pulses to -10 mV at a frequency of 5-10 Hz) is applied. The progressive decrease in INa during the pulse train in the presence of mepivacaine demonstrates use-dependent block.

-

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier, digitized, and analyzed with specialized software.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues that form the drug's binding site.

Objective: To determine the contribution of specific amino acids in the S6 transmembrane segment to mepivacaine binding.

Methodology:

-

Mutation: The gene encoding the sodium channel α-subunit is altered using PCR-based methods to substitute a specific amino acid suspected to be part of the binding site (e.g., F1764) with another, typically alanine (an "alanine scan").

-

Expression: The mutated channel DNA is expressed in a host system, such as Xenopus oocytes or HEK-293 cells.

-

Functional Analysis: Patch-clamp electrophysiology is performed on cells expressing the mutant channels.

-

Comparison: The IC50 for mepivacaine block of the mutant channel is compared to that of the wild-type (unmutated) channel. A significant increase in the IC50 (i.e., a drastic reduction in drug sensitivity) for the mutant channel indicates that the mutated residue is a critical component of the binding site. Studies have consistently shown that mutating the phenylalanine and tyrosine residues in the IVS6 segment dramatically reduces the affinity of local anesthetics for the inactivated state of the channel.[2]

Caption: Workflow for a patch-clamp electrophysiology experiment.

Conclusion

The anesthetic action of this compound is a direct consequence of its ability to block voltage-gated sodium channels from the intracellular side. Its efficacy is significantly enhanced by its state-dependent binding properties, exhibiting higher affinity for open and inactivated channels. This use-dependent mechanism allows for preferential blockade of frequently firing nerve fibers, such as those involved in pain transmission. A deep understanding of this molecular interaction, quantified through electrophysiological experiments and pinpointed by mutagenesis studies, is fundamental for the rational design and development of novel, more selective, and safer local anesthetic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A molecular basis for the different local anesthetic affinities of resting versus open and inactivated states of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of mepivacaine hydrochloride in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Mepivacaine Hydrochloride In Vivo

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, an amide-type local anesthetic. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this widely used anesthetic.

Pharmacokinetics

Mepivacaine's clinical efficacy and safety profile are directly related to its pharmacokinetic properties. As an amide-linked local anesthetic, it undergoes extensive hepatic metabolism and is primarily excreted by the kidneys.[1][2]

Absorption

The systemic absorption of mepivacaine is influenced by several factors, including the total dose and concentration administered, the route of administration, the vascularity of the injection site, and the presence or absence of a vasoconstrictor like epinephrine.[1][3][4] Following administration, mepivacaine is absorbed into the systemic circulation, with onset of action typically occurring within 3 to 20 minutes, depending on the administration route.[5][6] For dental procedures, the onset can be as rapid as 30 to 120 seconds in the upper jaw and 1 to 4 minutes in the lower jaw.[5][6]

Distribution

Once absorbed, mepivacaine is distributed to all body tissues, with higher concentrations found in highly perfused organs such as the liver, lungs, heart, and brain.[1][4] Mepivacaine is approximately 75% bound to plasma proteins.[1][3][4][5] The degree of plasma protein binding is inversely related to the plasma concentration; generally, the lower the concentration, the higher the percentage of the drug that is bound.[1][3] Only the free, unbound form of the drug is available to cross the placenta via passive diffusion.[1]

Studies investigating the enantiomers of mepivacaine have shown differences in their distribution. The steady-state volume of distribution (Vss) for R(-)-mepivacaine is larger than that for S(+)-mepivacaine.[7]

Metabolism

Mepivacaine is extensively and rapidly metabolized, primarily in the liver.[1][3][8][9] Unlike ester-type local anesthetics, its amide structure prevents it from being detoxified by circulating plasma esterases.[1][4] The main metabolic pathways are N-demethylation and hydroxylation, which are considered detoxification reactions.[1][4][10]

The cytochrome P450 (CYP) enzyme system is responsible for its biotransformation.[11][12][13] Specifically, CYP1A2 is the major enzyme involved in hydroxylation, while CYP3A4 plays a role in N-demethylation.[8][14] Three primary metabolites have been identified in human adults: two phenolic metabolites, which are excreted almost exclusively as their glucuronide conjugates, and the N-demethylated compound, 2',6'-pipecoloxylidide (PPX).[1][2][4] Over 50% of an administered dose is excreted into the bile as metabolites, much of which is likely resorbed in the intestine before final excretion in the urine.[1][4][9]

Elimination

The primary route of excretion for mepivacaine and its metabolites is via the kidneys.[1][4] A small fraction, between 5% and 10% of the anesthetic, is excreted unchanged in the urine.[1][3][9] Most of the drug and its metabolites are eliminated within 30 hours.[1][10]

The elimination half-life of mepivacaine varies significantly with age. In adults, the half-life ranges from 1.9 to 3.2 hours.[1][3][4][5][9] In neonates, the half-life is considerably longer, ranging from 8.7 to 9 hours.[1][3][4][5][9] Factors such as hepatic or renal disease, urinary pH, and renal blood flow can significantly alter pharmacokinetic parameters and affect elimination.[1][4]

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative pharmacokinetic parameters of this compound.

| Parameter | Value | Species/Population | Citation |

| Protein Binding | ~75% | Human | [1][3][4][5] |

| Half-Life (t½) | 1.9 - 3.2 hours | Adult Human | [1][3][4][5][9] |

| 8.7 - 9 hours | Neonate Human | [1][3][4][5][9] | |

| Metabolism Site | Liver (Principal) | Human | [1][3][8][9] |

| Metabolic Enzymes | CYP1A2 (major), CYP3A4 | Human | [8][14] |

| Primary Metabolites | Two phenolic glucuronide conjugates, 2',6'-pipecoloxylidide (PPX) | Human | [1][2][4] |

| Excretion Route | Kidney (Principal) | Human | [1][4] |

| Excreted Unchanged | 5% - 10% | Human | [1][3][9] |

| Total Clearance | R(-)-mepivacaine: 0.79 ± 0.12 L/minS(+)-mepivacaine: 0.35 ± 0.06 L/min | Human Volunteers | [7] |

| Volume of Distribution (Vss) | R(-)-mepivacaine: 103 ± 14 LS(+)-mepivacaine: 57 ± 7 L | Human Volunteers | [7] |

Mepivacaine Metabolism Pathway

The metabolic transformation of mepivacaine in the liver primarily involves two distinct pathways mediated by cytochrome P450 enzymes.

Experimental Protocols

The investigation of mepivacaine's pharmacokinetics in vivo typically follows a structured experimental workflow. Methodologies often involve human volunteers or various animal models to elucidate the drug's behavior in a biological system.

General Protocol for a Human Pharmacokinetic Study

A representative experimental design to determine the pharmacokinetic profile of mepivacaine in healthy volunteers is outlined below.

-

Subject Recruitment and Screening: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include a history of hepatic, renal, or cardiovascular disease, known allergies to amide anesthetics, and concurrent use of interacting medications.[15]

-

Drug Administration: A standardized dose of this compound (e.g., 60 mg) is administered as a controlled intravenous infusion over a set period (e.g., 10 minutes).[7] This method allows for precise control over the rate of drug entry into the systemic circulation.

-

Blood Sampling: Venous blood samples are collected at predetermined time points. Sampling is frequent initially (e.g., during and immediately after infusion) and becomes less frequent over time (e.g., up to 8 hours post-infusion) to accurately capture the distribution and elimination phases.[7]

-

Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of mepivacaine (and potentially its enantiomers and metabolites) in the plasma is quantified using a validated analytical method, such as stereoselective high-performance liquid chromatography (HPLC).[7][16]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic modeling software. Non-compartmental or compartmental analysis is performed to calculate key parameters such as clearance (CL), volume of distribution (Vss), and elimination half-life (t½).[7]

Animal Models in Mepivacaine Research

Animal models are crucial for preclinical evaluation of efficacy, toxicity, and pharmacokinetics.

-

Rats and Guinea Pigs: Often used for initial studies on local anesthetic effects, metabolism, and toxicity.[17][18][19][20]

-

Swine: Used to study cardiovascular effects and vascular reactivity to mepivacaine.[19]

-

Monkeys: Rhesus monkeys have been used to determine seizure thresholds and corresponding plasma concentrations.[1][3]

Experimental Workflow Visualization

The logical flow of a typical in vivo pharmacokinetic study is depicted in the diagram below.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pfizermedical.com [pfizermedical.com]

- 5. UpToDate 2018 [sniv3r2.github.io]

- 6. medicine.com [medicine.com]

- 7. Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. openanesthesia.org [openanesthesia.org]

- 12. Drug Metabolism and Pharmacogenetics | Anesthesia Key [aneskey.com]

- 13. mdpi.com [mdpi.com]

- 14. rexresearch.com [rexresearch.com]

- 15. Pharmacokinetic and clinical pharmacological studies with mepivacaine and prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The interaction of three local anaesthetic agents with hepatic microsomal cytochrome P-450 [open.uct.ac.za]

- 18. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of mepivacaine on swine lingual, pulmonary and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antinociceptive effects of topical mepivacaine in a rat model of HIV-associated peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of mepivacaine hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine hydrochloride is a local anesthetic of the amide type, widely utilized in medical and dental procedures to induce localized numbness.[1] Chemically, it is related to bupivacaine but shares pharmacological similarities with lidocaine.[2] Marketed under various trade names, including Carbocaine® and Polocaine®, mepivacaine has a reasonably rapid onset and a medium duration of action.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of mepivacaine.[4] The base molecule, mepivacaine, is a tertiary amine structurally characterized by a lipophilic aromatic ring (a 2,6-dimethylphenyl group), an amide linkage, and a hydrophilic piperidine ring.[1] This amphipathic structure is crucial for its anesthetic activity, allowing it to exist in both lipid-soluble and water-soluble forms. The hydrochloride salt form enhances its stability and solubility for administration.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride[4][5] |

| CAS Number | 1722-62-9[5][6] |

| Molecular Formula | C₁₅H₂₃ClN₂O[5] |

| Molecular Weight | 282.81 g/mol [6] |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl[4][5] |

| InChI Key | RETIMRUQNCDCQB-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are critical to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, and duration of action.

Table 2: Physicochemical Properties of Mepivacaine and its Hydrochloride Salt

| Property | Value | Salt Form |

| pKa | 7.7 | Mepivacaine[7] |

| Melting Point | 262 - 264 °C | Hydrochloride[8] |

| Water Solubility | Freely soluble | Hydrochloride[1] |

| LogP (Octanol/Water) | 1.95 | Mepivacaine[7] |

Mechanism of Action

The primary mechanism of action for this compound is the blockade of voltage-gated sodium ion channels on the neuronal cell membrane.[3][4] This inhibition prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the subsequent propagation of action potentials. The result is a reversible loss of sensation in the area of administration.[4]

The following diagram illustrates the proposed signaling pathway for mepivacaine's anesthetic effect.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route for mepivacaine involves the reaction of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide with a methylating agent in the presence of a reducing agent, followed by conversion to the hydrochloride salt.

Protocol:

-

Methylation: To a solution of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide in formic acid, add formaldehyde.

-

Heat the reaction mixture at 60-100°C and stir for several hours.

-

Work-up: After the reaction is complete, add hydrochloric acid.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent like toluene.

-

Basify the aqueous layer with sodium hydroxide.

-

Extraction: Extract the mepivacaine base with toluene.

-

Dry the organic phase with a drying agent (e.g., anhydrous sodium sulfate).

-

Salt Formation: Concentrate the organic phase and dissolve the resulting mepivacaine base in a suitable solvent. Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate this compound.

-

Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent system to obtain pure this compound.

Determination of pKa

The pKa of mepivacaine can be determined by potentiometric titration.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode and a burette tip.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the this compound has been neutralized.

Determination of Aqueous Solubility

The equilibrium solubility of this compound can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 4, 7, and 10).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of mepivacaine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in mg/mL or mol/L for each pH value.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP of the mepivacaine free base is determined using the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by shaking them together for 24 hours and then separating the layers.

-

Sample Preparation: Dissolve a known amount of mepivacaine (as the free base) in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for the partitioning of mepivacaine between the two phases to reach equilibrium.

-

Phase Separation: Allow the layers to separate completely.

-

Sample Analysis: Withdraw aliquots from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of mepivacaine in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of mepivacaine in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Conclusion

This compound remains a cornerstone in local anesthesia due to its favorable physicochemical and pharmacological properties. A thorough understanding of its chemical structure, properties, and mechanism of action is paramount for its effective and safe use, as well as for the development of new and improved local anesthetic agents. The experimental protocols provided herein offer a framework for the consistent and accurate characterization of this important pharmaceutical compound.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103073483A - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents [patents.google.com]

- 7. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of Mepivacaine: A Technical Guide

Introduction

Mepivacaine, a potent local anesthetic of the amide class, has been a mainstay in clinical practice for decades, particularly in dentistry and for regional nerve blocks. Chemically designated as (RS)-N-(2,6-dimethylphenyl)-1-methyl-piperidine-2-carboxamide, its pharmacological profile is characterized by a rapid onset and an intermediate duration of action.[1] This technical guide provides an in-depth exploration of the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of mepivacaine, tailored for researchers and professionals in drug development.

Discovery and Development

Mepivacaine was first synthesized in 1956 in Sweden at the laboratories of Bofors Nobelkrut.[2] It became commercially available in the United States in the 1960s, offering a valuable alternative to other local anesthetics with its distinct pharmacokinetic properties.[2] It is chemically related to bupivacaine but pharmacologically similar to lidocaine.[3]

Chemical Synthesis of Mepivacaine

The synthesis of mepivacaine can be achieved through several routes. A common and effective method is the N-methylation of a piperidine precursor, specifically N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, using the Leuckart-Wallach reaction. This reaction utilizes formaldehyde as the methylating agent and formic acid as the reducing agent.

Experimental Protocol: Synthesis via Leuckart-Wallach Reaction

This protocol is adapted from established synthesis methodologies.[4]

Materials:

-

N-(2,6-dimethylphenyl)-2-piperidinecarboxamide

-

Anhydrous formic acid (98-100%)

-

Paraformaldehyde

-

4N Hydrochloric acid

-

18N Sodium hydroxide

-

Toluene

-

Anhydrous sodium sulfate

-

Reaction flask (1-liter) with reflux condenser and tail gas absorption setup

-

Oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 1-liter reaction flask, add 46g (1.0 mol) of anhydrous formic acid. While stirring, slowly add 46.46g (0.2 mol) of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, maintaining the temperature between 20°C and 25°C.

-

Addition of Reagents: After stirring for 10 minutes, add 18g (0.6 mol) of paraformaldehyde to the mixture.

-

Reaction: Heat the mixture in an oil bath to between 90°C and 95°C. Maintain this temperature and continue stirring for 8 hours. Gas evolution should be observed and managed by the tail gas absorption apparatus.

-

Work-up: After the reaction is complete, add 100ml of 4N hydrochloric acid. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a pale yellow slurry.

-

Purification:

-

Dissolve the slurry in 80ml of water.

-

Wash the aqueous solution with 80ml of toluene in a separatory funnel and discard the organic layer.

-

Cool the aqueous layer in an ice bath to 0°C-5°C.

-

Slowly add 50ml of 18N sodium hydroxide to basify the solution.

-

Extract the product with two 80ml portions of toluene.

-

Combine the organic extracts and dry over 10g of anhydrous sodium sulfate for 3 hours.

-

-

Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the final product, mepivacaine.

Mechanism of Action

Mepivacaine, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. Its primary target is the voltage-gated sodium channels located on the intracellular side of the neuronal membrane.[1][5]

Signaling Pathway:

-

Diffusion: In its uncharged, lipophilic base form, mepivacaine diffuses across the neural sheath and the axonal membrane into the axoplasm.

-

Ionization: Inside the neuron, the slightly acidic intracellular environment causes mepivacaine to become protonated, converting it to its active, cationic form.[6]

-

Channel Blockade: This ionized form of mepivacaine binds to a specific receptor site within the voltage-gated sodium channel. This binding locks the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[1][6]

-

Conduction Blockade: By preventing depolarization, the action potential cannot be generated or propagated along the axon. This results in a reversible blockade of nerve conduction and a loss of sensation in the area supplied by the nerve.[3][7] The clinical order of functional loss is typically pain, followed by temperature, touch, proprioception, and finally, skeletal muscle tone.[3][7]

Pharmacological and Toxicological Data

The clinical utility and safety profile of mepivacaine are defined by its pharmacokinetic and toxicological parameters.

Pharmacokinetic Properties

| Parameter | Value | Source(s) |

| Onset of Action | 3-5 minutes (infiltration) | [8] |

| Duration of Anesthesia | 2-3 hours | [8][9] |

| Elimination Half-Life | Adults: 1.9 - 3.2 hours | [7][9] |

| Neonates: 8.7 - 9.0 hours | [7][9] | |

| Plasma Protein Binding | ~75% | [7] |

| Metabolism | Primarily hepatic | [7] |

| Excretion | 5-10% unchanged in urine | [7][9] |

Toxicity Data

| Parameter | Value | Species | Source(s) |

| LD₅₀ (Intravenous) | 23 - 35 mg/kg | Mouse | [7][9] |

| LD₅₀ (Subcutaneous) | 280 mg/kg | Mouse | [7][9] |

| Mean Seizure Dosage | 18.8 mg/kg | Rhesus Monkey | [7][9] |

| Minimum Toxic Dose (IV) | 9.8 mg/kg | Human | [10] |

| Max Recommended Dose | 5 mg/kg | Human | [11][12] |

Preclinical Efficacy and Safety Evaluation

The evaluation of new local anesthetic candidates relies on robust in vivo models to determine efficacy (potency, duration) and safety.

Experimental Protocol: In Vivo Efficacy Assessment in a Rodent Model

This protocol describes a common method for evaluating infiltration anesthesia using a mouse model, assessing the response to a noxious stimulus.[13][14]

Objective: To determine the median analgesic time and dose-response relationship of a local anesthetic formulation.

Model: Male mice.

Procedure:

-

Acclimation: Acclimate animals to the testing environment and handling procedures.

-

Baseline Threshold Determination:

-

Place a stimulating electrode subcutaneously over the abdomen.

-

Apply a brief electrical stimulus (e.g., constant current, 60 Hz, 1-second duration), starting at a low current and increasing in increments (e.g., 0.5 mA).

-

The vocalization threshold is the minimum current that elicits a vocal response.

-

Include only mice that vocalize at or below a predetermined current (e.g., ≤ 8 mA) to ensure sensitivity.[13]

-

-

Drug Administration:

-

Administer the test anesthetic (e.g., mepivacaine at various concentrations) via subcutaneous injection over the abdomen in the area of the stimulating electrode. A control group receives a vehicle (e.g., saline).

-

-

Analgesia Assessment:

-

At set time intervals post-injection (e.g., 5, 10, 15, 30, 45, 60 minutes), apply a suprathreshold electrical stimulus (a current level that reliably caused vocalization at baseline).

-

Record the response (vocalization or no vocalization). The absence of vocalization indicates successful analgesia.

-

-

Data Analysis:

-

For each dose, determine the duration of analgesia for each animal (the last time point at which no vocalization occurred).

-

Calculate the median analgesic time for each group.

-

Analyze the data using appropriate statistical methods (e.g., log-rank test of survival curves) to compare dose-dependent differences in duration.[13]

-

Conclusion

Mepivacaine remains a cornerstone of local anesthesia due to its reliable performance, rapid onset, and well-characterized safety profile. Understanding its discovery, synthesis, and molecular mechanism provides a critical foundation for the development of novel anesthetic agents with improved efficacy and reduced toxicity. The experimental protocols and quantitative data presented herein serve as a comprehensive resource for professionals engaged in the research and development of next-generation local anesthetics.

References

- 1. Mepivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 2. Mepivacaine - Wikipedia [en.wikipedia.org]

- 3. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103073483A - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents [patents.google.com]

- 5. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Articles [globalrx.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cmaj.ca [cmaj.ca]

- 13. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

Initial in vitro studies of mepivacaine hydrochloride efficacy

An In-Depth Technical Guide to the Initial In Vitro Efficacy of Mepivacaine Hydrochloride

Introduction

This compound is a local anesthetic of the amide class, widely utilized in clinical practice for regional, dental, and epidural anesthesia.[1][2] Its efficacy stems from its ability to reversibly block nerve impulse transmission, resulting in a temporary loss of sensation.[2][3][4] Mepivacaine is characterized by a rapid onset and an intermediate duration of action.[1][2][3] This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the efficacy, mechanism of action, and cellular effects of this compound, intended for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Sodium Channel Blockade

The principal mechanism of action for mepivacaine is the blockade of voltage-gated sodium channels within neuronal cell membranes.[1][2][3][5] This action is crucial for preventing the generation and propagation of action potentials, which are the fundamental signals of nerve impulses.[2][5]

The process involves several key steps:

-

Diffusion: In its uncharged, lipophilic form, mepivacaine diffuses across the neuronal membrane into the axoplasm.[1]

-

Protonation: Once inside the slightly acidic intracellular environment of the neuron, the mepivacaine molecule becomes protonated, acquiring a positive charge.[1]

-

Binding and Blockade: This ionized form of mepivacaine then binds to a specific receptor site on the intracellular portion of the voltage-gated sodium channel.[1][5] This binding prevents the channel from transitioning to its open state, thereby inhibiting the influx of sodium ions that is necessary for membrane depolarization.[2][3][4]

By preventing depolarization, mepivacaine effectively raises the threshold for electrical excitation in the nerve, leading to a failure to propagate action potentials and a subsequent block of sensory transmission.[5] Some studies indicate that mepivacaine may exhibit a preferential use-dependent block of specific sodium channel subtypes, such as Na(v)1.8.[3][4][6]

Electrophysiological Studies

In vitro electrophysiological studies have been fundamental in quantifying the effects of mepivacaine on neuronal and myocardial tissues. These experiments typically involve isolated tissue preparations to measure changes in electrical activity.

Experimental Protocol: Isolated Papillary Muscle Preparation

A representative protocol for assessing the electrophysiological effects of mepivacaine on cardiac tissue is as follows:

-

Tissue Isolation: Right ventricular papillary muscles are isolated from guinea pigs or rats.[7]

-

Mounting: The muscle is mounted in an organ bath containing Tyrode's solution, maintained at a constant temperature and bubbled with an oxygen/carbon dioxide mixture.

-

Stimulation: The muscle is stimulated at varying frequencies (e.g., 0.5 to 3 Hz) using platinum electrodes.[7]

-

Recording: Intracellular action potentials are recorded using glass microelectrodes. Parameters such as the maximum rate of depolarization (dV/dt max) and action potential duration at 50% and 90% repolarization (APD50, APD90) are measured.[7]

-

Drug Application: this compound is added to the bath in increasing concentrations (e.g., 20, 50, and 100 µmol/L) to establish a dose-response relationship.[7]

-

Data Analysis: Changes in electrophysiological parameters and myocardial contractility are recorded and analyzed to determine the drug's effects.

Quantitative Data: Electrophysiological Effects

The following table summarizes the dose-dependent effects of mepivacaine on myocardial tissue as observed in in vitro studies.

| Parameter | Mepivacaine Concentration | Observed Effect | Reference |

| Peak Force (Contractility) | 50 and 100 µmol/L | Dose-dependent depression, especially at higher stimulation rates (2-3 Hz). | [7] |

| Conduction | 50 and 100 µmol/L | Frequent conduction block noted at higher stimulation rates. | [7] |

| dV/dt max | 100 µmol/L | Rate-dependent depression. | [7] |

| Action Potential Duration | 100 µmol/L | Shortening of APD50 (approx. 10%) and APD90 (approx. 10%). | [7] |

| Ca2+ Release (SR) | 100 µmol/L | Inhibition of Ca2+ release from the sarcoplasmic reticulum is suggested as a primary cause of myocardial depression. | [7] |

Effects on Other Ion Channels and Vascular Tone

While the primary target is the sodium channel, in vitro studies have shown that mepivacaine can influence other cellular components, including other ion channels and pathways regulating vascular smooth muscle tone.

Mepivacaine has been shown to produce vasoconstriction at lower concentrations and vasodilation at higher concentrations in isolated rat aortic rings.[8] This biphasic response is modulated by the endothelium. The vasoconstriction induced by mepivacaine is attenuated by the endothelial nitric oxide-cyclic guanosine monophosphate (eNO-cGMP) pathway and involves the influx of extracellular calcium through voltage-operated calcium channels.[8] Mepivacaine may also exert minor, less characterized effects on potassium channels.[1][9]

Cell Viability and Cytotoxicity Studies

The safety profile of local anesthetics is critically important. In vitro cytotoxicity assays are used to determine the effects of mepivacaine on the viability and proliferation of various cell types.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Cells (e.g., human breast cancer cells, fibroblasts) are seeded into a 96-well plate at a specific density (e.g., 2 x 10⁴ cells/well) and cultured for a short period (e.g., 12-24 hours).[10][11]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without the drug.

-

Incubation: Cells are incubated with the drug for a defined period (e.g., 24 hours).[11]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional period (e.g., 4 hours) to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.[10]

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[10]

-

Measurement: The absorbance of the solution is measured using a spectrophotometer (e.g., at 570 nm), with higher absorbance correlating to higher cell viability.[10]

Quantitative Data: Cytotoxicity

In vitro studies have compared the toxicity of mepivacaine to other local anesthetics. Mepivacaine generally demonstrates a favorable safety profile.

| Cell Line | Anesthetic | IC50 Value | Observation | Reference |

| MDA-MB-231 (Breast Cancer) | Lidocaine | 8.5 mM | - | [11] |

| MDA-MB-231 (Breast Cancer) | Bupivacaine | 1.8 mM | - | [11] |

| MDA-MB-231 (Breast Cancer) | Ropivacaine | 3.8 mM | - | [11] |

| BT-474 (Breast Cancer) | Lidocaine | 6.5 mM | - | [11] |

| BT-474 (Breast Cancer) | Bupivacaine | 1.3 mM | - | [11] |

| BT-474 (Breast Cancer) | Ropivacaine | 3.2 mM | - | [11] |

| Neuronal Growth Cones | Mepivacaine | Not specified | Least harmful effects on cone growth among clinically used anesthetics. | [12] |

| Neuronal Growth Cones | Lidocaine | Not specified | More toxic than mepivacaine, ropivacaine, and bupivacaine. | [12] |

| Neuronal Growth Cones | Procaine | Not specified | Similar low toxicity to mepivacaine. | [12] |

Note: IC50 values for mepivacaine in the breast cancer cell lines were not provided in the cited source, but comparative data suggests its toxicity profile is distinct from other anesthetics.

Conclusion

Initial in vitro investigations have firmly established that the primary efficacy of this compound is derived from its potent, dose-dependent blockade of voltage-gated sodium channels in neuronal membranes. Electrophysiological studies have successfully quantified its impact on action potential dynamics and myocardial contractility. Furthermore, research into its effects on other cellular systems reveals a complex pharmacology, including modulation of vascular tone through calcium channels and endothelial pathways. Cytotoxicity assays consistently place mepivacaine among the less toxic local anesthetics in vitro, particularly concerning neuronal cells. This body of evidence provides a strong scientific foundation for its clinical application and guides future research in the development of anesthetic agents with improved efficacy and safety profiles.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mepivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. glpbio.com [glpbio.com]

- 7. Mechanical and electrophysiological effects of mepivacaine on direct myocardial depression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mepivacaine-induced contraction is attenuated by endothelial nitric oxide release in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Mepivacaine hydrochloride molecular formula and weight

Mepivacaine hydrochloride is a local anesthetic of the amide type, widely utilized in dental and medical procedures for inducing localized numbness. This technical guide provides an in-depth look at its core physicochemical properties.

Physicochemical Properties

This compound is the hydrochloride salt form of mepivacaine.[1] This salt form enhances its stability and solubility in water, making it suitable for injectable formulations.[1] It presents as a white crystalline powder.[1]

Below is a summary of the key molecular data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃ClN₂O | [2][3] |

| Molecular Weight | 282.81 g/mol | [2][3][4][5][6][7] |

| IUPAC Name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | [2][3] |

| CAS Number | 1722-62-9 | [2][5] |

Logical Relationship of Components

The molecular formula C₁₅H₂₃ClN₂O represents the complete salt, which is formed from the parent compound, mepivacaine, and hydrochloric acid.[2] The relationship can be visualized as follows:

Caption: Formation of this compound from its constituent components.

References

- 1. CAS 1722-62-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. p.globalsources.com [p.globalsources.com]

- 5. (±)-Mepivacaine = 98 HPLC 1722-62-9 [sigmaaldrich.com]

- 6. This compound - CAS-Number 1722-62-9 - Order from Chemodex [chemodex.com]

- 7. selleckchem.com [selleckchem.com]

The Historical and Technical Trajectory of Mepivacaine in Regional Anesthesia: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine, an amide-type local anesthetic, has been a mainstay in regional anesthesia for over six decades. Its rapid onset and intermediate duration of action have cemented its utility in a variety of clinical settings, from dental procedures to major nerve blocks. This technical guide delves into the historical development of mepivacaine, its physicochemical and pharmacokinetic properties, mechanism of action, and the experimental methodologies used to characterize its effects.

Historical Development

The development of mepivacaine was a significant step in the evolution of local anesthetics, moving away from the ester-type agents like procaine, which had a higher incidence of allergic reactions.

-

1956: Mepivacaine was first synthesized in the laboratories of Bofors Nobelkrut in Sweden.[1]

-

1957: Following its synthesis, mepivacaine was introduced into clinical practice, offering a new option in the growing armamentarium of amide local anesthetics.[2][3][4]

-

1960s: Mepivacaine became available for clinical use in the United States, solidifying its place in regional anesthesia.[1][5]

Mepivacaine's introduction was part of a broader wave of development in amide local anesthetics that began with lidocaine in the mid-1940s and also included the synthesis of bupivacaine in 1957.[2][6] Today, mepivacaine remains a commonly used local anesthetic, often favored for its predictable performance and safety profile.[3]

Physicochemical and Pharmacokinetic Properties

The clinical performance of mepivacaine is intrinsically linked to its chemical and physical properties. These characteristics determine its potency, onset, and duration of action.

| Property | Value | Reference(s) |

| Chemical Classification | Amide Local Anesthetic | [1][7] |

| Molecular Formula | C15H22N2O | [1] |

| Molar Mass | 246.354 g·mol−1 | [1] |

| pKa | 7.6 - 7.7 | [8] |

| Protein Binding | ~75% | [2] |

| Onset of Action | 3-20 minutes (Route and dose dependent) | [2] |

| Duration of Action | 2-2.5 hours (Route and dose dependent) | [2] |

| Metabolism | Primarily hepatic (N-demethylation, hydroxylation, glucuronidation) | [2] |

| Elimination Half-Life | Adults: 1.9-3.2 hours; Neonates: 8.7-9 hours | [2] |

Comparative Pharmacokinetics with Other Local Anesthetics

Mepivacaine's clinical utility is often considered in the context of other commonly used local anesthetics. The following table provides a comparative overview of key pharmacokinetic parameters.

| Local Anesthetic | Onset of Action | Duration of Action (without vasoconstrictor) | Protein Binding (%) |

| Mepivacaine | Rapid | Intermediate (120-180 min) | 75 |

| Lidocaine | Rapid | Short to Intermediate (60-120 min) | 65 |

| Bupivacaine | Slow | Long (240-480 min) | 95 |

| Ropivacaine | Slow | Long (240-480 min) | 94 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for mepivacaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the generation and conduction of nerve impulses.

The uncharged, lipophilic form of mepivacaine diffuses across the neuronal membrane. Inside the neuron, the slightly acidic environment leads to its protonation. This ionized form then binds to the intracellular portion of the voltage-gated sodium channels, stabilizing them in an inactive state and preventing the influx of sodium ions that is necessary for depolarization and action potential propagation.

Beyond its primary action on sodium channels, mepivacaine has been shown to influence other signaling pathways, particularly those related to its vasoconstrictive effects.

Signaling Pathway for Mepivacaine-Induced Vasoconstriction

Mepivacaine can cause vasoconstriction, an effect that is mediated by an increase in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells. This involves both calcium influx from the extracellular space and calcium release from the sarcoplasmic reticulum. Furthermore, this process involves the activation of the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) pathways, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

Caption: Signaling pathway of mepivacaine-induced vasoconstriction.

Experimental Protocols

A comprehensive understanding of mepivacaine's properties relies on a variety of experimental techniques. The following sections outline the methodologies for key experiments.

Quantification of Mepivacaine in Plasma

Objective: To determine the concentration of mepivacaine and its metabolites in plasma samples for pharmacokinetic studies.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

To a 250 µL plasma sample, add an internal standard.

-

Add 1700 µL of phosphate buffer (pH 8.0).

-

Mix and centrifuge the sample.

-

-

Solid-Phase Extraction (SPE):

-

The supernatant from the prepared sample is loaded onto an SPE cartridge (e.g., Bond Elute C18).

-

The cartridge is washed to remove interfering substances.

-

Mepivacaine and its metabolites are eluted with an appropriate solvent.

-

The eluate is evaporated to dryness under nitrogen.

-

-

HPLC Analysis:

-

The dried residue is reconstituted in the mobile phase.

-

An aliquot is injected into the HPLC system.

-

Stationary Phase: C18 column (e.g., 250 × 4.6 mm id, 5 μm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v), with the pH adjusted to 4 with phosphoric acid.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV detection at 215 nm.

-

-

Quantification: The concentration of mepivacaine is determined by comparing the peak area of the analyte to that of the internal standard and a standard curve.

Citation for Methodology: This protocol is based on methods described for the analysis of local anesthetics in plasma.

Assessment of Vasoconstrictor Effects

Objective: To evaluate the direct effect of mepivacaine on vascular smooth muscle tone.

Methodology: Isolated Aortic Ring Preparation

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is excised.

-

The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).

-

The endothelium may be removed by gently rubbing the intimal surface with a forceps.

-

-

Organ Bath Setup:

-

Aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

-

Experimental Protocol:

-

The rings are allowed to equilibrate under a resting tension of 1.5 g for 60-90 minutes.

-

The viability of the rings is tested with a contractile agent (e.g., phenylephrine or potassium chloride).

-

Cumulative concentration-response curves to mepivacaine are generated by adding increasing concentrations of the drug to the organ bath.

-

-

Data Analysis: The contractile response is measured as the change in tension from the baseline and expressed as a percentage of the maximal contraction induced by a reference agonist.

Citation for Methodology: This protocol is based on established methods for studying vascular reactivity in isolated rodent aortas.

Investigation of Sodium Channel Blockade

Objective: To characterize the inhibitory effect of mepivacaine on voltage-gated sodium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Dorsal root ganglion (DRG) neurons are enzymatically dissociated from adult rats.

-

The isolated neurons are plated on coverslips for electrophysiological recording.

-

-

Patch-Clamp Recording:

-

Whole-cell recordings are performed using a patch-clamp amplifier.

-

The extracellular solution contains tetrodotoxin (TTX) to block TTX-sensitive sodium channels, allowing for the isolation of TTX-resistant currents.

-

The intracellular (pipette) solution contains ions appropriate for recording sodium currents.

-

-

Experimental Protocol:

-

A holding potential of -80 mV is applied to the cell.

-

Sodium currents are elicited by depolarizing voltage steps.

-

Mepivacaine is applied to the cell via a perfusion system at various concentrations.

-

The effects of mepivacaine on the amplitude and kinetics of the sodium currents are recorded.

-

-

Data Analysis: Concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC50) of mepivacaine. The effects on channel gating properties (e.g., activation, inactivation) are also analyzed.

Citation for Methodology: This protocol is based on standard electrophysiological techniques for studying ion channel pharmacology.

Analysis of Intracellular Signaling

Objective: To determine the effect of mepivacaine on the phosphorylation of signaling proteins like ERK.

Methodology: Western Blotting

-

Cell Culture and Treatment:

-

Rat aortic smooth muscle cells are cultured to an appropriate confluency.

-

The cells are treated with mepivacaine at various concentrations and for different time points.

-

-

Protein Extraction:

-

After treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated protein are normalized to the total amount of the protein.

Citation for Methodology: This protocol is a standard method for analyzing protein phosphorylation in cell lysates.

Logical Workflow for Mepivacaine Research and Development

The development and continued investigation of mepivacaine follow a logical progression from fundamental characterization to clinical application.

Caption: A simplified workflow for the research and development of a local anesthetic like mepivacaine.

Conclusion

Mepivacaine's journey from its synthesis in the mid-20th century to its current widespread clinical use is a testament to its favorable pharmacological profile. A thorough understanding of its historical context, physicochemical properties, and mechanisms of action, underpinned by robust experimental methodologies, is crucial for researchers and drug development professionals seeking to innovate in the field of regional anesthesia. The continued investigation into its nuanced interactions with cellular signaling pathways will undoubtedly pave the way for the development of even safer and more effective local anesthetics in the future.

References

- 1. Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic assay of mepivacaine enantiomers in human plasma in the nanogram per milliliter range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Mepivacaine-induced contraction is attenuated by endothelial nitric oxide release in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Mepivacaine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the core physicochemical properties of mepivacaine hydrochloride powder for laboratory applications. It includes quantitative data, detailed experimental protocols for property determination, and diagrams illustrating its mechanism of action and analytical workflows.

General Physicochemical Properties

This compound is an amide-type local anesthetic.[1][2] It presents as a white, odorless, crystalline powder.[3][4][5] This form enhances its stability and solubility for use in aqueous solutions.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide hydrochloride | [4] |

| Molecular Formula | C₁₅H₂₂N₂O·HCl | [3] |

| Molecular Weight | 282.81 g/mol | [6][7] |

| CAS Number | 1722-62-9 | [3] |

| Appearance | White crystalline powder | [1][3] |

Thermodynamic and Acidity Properties

The melting point and pKa are critical parameters for identity, purity, and formulation development.

Table 2: Thermodynamic and Acidity Data

| Property | Value | Reference |

| Melting Point | Approx. 256°C (with decomposition)[3] | [3][6][8] |

| 262 - 264°C[6] | ||

| 263°C[8] | ||

| pKa | 7.7 | [9] |

| pH (1% solution) | 5.0 | [6] |

| pH (2% solution) | 4.5 | [4] |

Solubility Profile

This compound's solubility is essential for preparing solutions for analysis and formulation.

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Freely soluble / Soluble | [3][4][5][8][10] |

| Methanol | Freely soluble / Soluble | [3][4][8] |

| Ethanol (99.5%) | Sparingly soluble | [3] |

| Acetic Acid (100%) | Soluble | [3] |

| Diethyl Ether | Practically insoluble | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

Table 4: Key Spectroscopic Data

| Technique | Key Wavelengths / Wavenumbers | Reference |

| UV-Vis (in 1 mol/L HCl) | Maxima between 261-265 nm and 270-273 nm | [3] |

| Infrared (IR) | Conforms to reference spectra | [3][11][12] |

Mechanism of Action: Sodium Channel Blockade

Mepivacaine functions by blocking voltage-gated sodium channels on the intracellular surface of nerve axons.[2][13] This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby blocking nerve impulses and inducing local anesthesia.[2][9][13][14]

References

- 1. CAS 1722-62-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Mepivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. moehs.com [moehs.com]

- 7. This compound | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 1722-62-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. northamerica.covetrus.com [northamerica.covetrus.com]

- 11. This compound(1722-62-9) IR2 [m.chemicalbook.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Mepivacaine Hydrochloride in Human Plasma using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine hydrochloride is a local anesthetic of the amide type, widely used in dental and medical procedures. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, toxicological assessments, and therapeutic drug monitoring to ensure safety and efficacy. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

This method utilizes reversed-phase HPLC to separate mepivacaine from endogenous plasma components. The sample preparation involves a straightforward protein precipitation step, which is efficient and provides clean extracts. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample processing and injection. Quantification is achieved by comparing the peak area ratio of mepivacaine to the internal standard against a calibration curve prepared in blank plasma.

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Lidocaine hydrochloride (Internal Standard, IS) (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid

-

Sodium hydroxide

-

Ultra-pure water

-

Blank human plasma (with anticoagulant, e.g., heparin or EDTA)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Gracesmart C18, 5 µm, 250 mm x 4.6 mm i.d.)[1] |

| Mobile Phase | Methanol: Orthophosphoric acid solution (2.25 g/L, pH adjusted to 7.6 with NaOH) (75:25, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection Wavelength | 215 nm[1] |

| Internal Standard | Lidocaine |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Stock Solution of Mepivacaine (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Stock Solution of Lidocaine (IS) (1 mg/mL): Accurately weigh 10 mg of lidocaine hydrochloride and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare working standard solutions of mepivacaine by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Working IS Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Preparation of Calibration Standards and Quality Control Samples

-